molecular formula C18H18N4O4 B13099947 N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B13099947
M. Wt: 354.4 g/mol
InChI Key: IQHMXLCADUFXKC-RRFJBIMHSA-N
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Description

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with a unique structure that combines a tetrahydrofuran ring, a pyrrolopyrimidine core, and a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring, the construction of the pyrrolopyrimidine core, and the final coupling with the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolopyrimidine core or the benzamide group.

    Substitution: Functional groups on the benzamide or tetrahydrofuran ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetamide
  • N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propionamide

Uniqueness

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H18N4O4/c23-9-14-13(24)8-15(26-14)22-7-6-12-16(19-10-20-17(12)22)21-18(25)11-4-2-1-3-5-11/h1-7,10,13-15,23-24H,8-9H2,(H,19,20,21,25)/t13-,14+,15+/m0/s1

InChI Key

IQHMXLCADUFXKC-RRFJBIMHSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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